2-Benzyl-1-hexyl-3-propoxybenzene
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Overview
Description
2-Benzyl-1-hexyl-3-propoxybenzene is an organic compound with the molecular formula C22H30O It is a derivative of benzene, featuring a benzyl group, a hexyl chain, and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-hexyl-3-propoxybenzene can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide to form an ether. For instance, the reaction between 2-benzyl-1-hexylbenzene and 1-bromo-3-propoxybenzene under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The choice of solvents, catalysts, and reaction conditions are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-hexyl-3-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive towards oxidation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Reduction: Reduced forms of the benzene ring or side chains.
Scientific Research Applications
2-Benzyl-1-hexyl-3-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-hexyl-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The benzyl group can participate in resonance stabilization, making the compound reactive at the benzylic position. This reactivity is crucial for its oxidation and substitution reactions . The propoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Similar structure but with a hydroxyl group instead of a propoxy group.
Benzyl Chloride: Contains a chlorine atom at the benzylic position.
Hexylbenzene: Lacks the benzyl and propoxy groups, only has a hexyl chain attached to the benzene ring.
Uniqueness
2-Benzyl-1-hexyl-3-propoxybenzene is unique due to the combination of its benzyl, hexyl, and propoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
917774-49-3 |
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Molecular Formula |
C22H30O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-benzyl-1-hexyl-3-propoxybenzene |
InChI |
InChI=1S/C22H30O/c1-3-5-6-10-14-20-15-11-16-22(23-17-4-2)21(20)18-19-12-8-7-9-13-19/h7-9,11-13,15-16H,3-6,10,14,17-18H2,1-2H3 |
InChI Key |
GYBSQHPUWOPYIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=CC=C1)OCCC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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